molecular formula C15H13N3O4 B11186020 N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B11186020
M. Wt: 299.28 g/mol
InChI Key: ZKQPPUSNOXLUBB-MHWRWJLKSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 2-methoxybenzaldehyde and 4-nitrobenzohydrazide. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide typically involves the reaction of 2-methoxybenzaldehyde with 4-nitrobenzohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The azomethine group (C=N) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amino derivative.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide is a hydrazone derivative that has garnered interest in various scientific fields due to its potential biological activities and applications. This article explores its synthesis, structural characteristics, and applications in medicinal chemistry, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

This compound can be synthesized through a condensation reaction between 2-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction typically occurs in a solvent like methanol under reflux conditions, resulting in the formation of the hydrazone linkage with the elimination of water. The general reaction can be represented as follows:

2 methoxybenzaldehyde+4 nitrobenzohydrazideN E 2 methoxyphenyl methylidene 4 nitrobenzohydrazide+H2O\text{2 methoxybenzaldehyde}+\text{4 nitrobenzohydrazide}\rightarrow \text{N E 2 methoxyphenyl methylidene 4 nitrobenzohydrazide}+\text{H}_2\text{O}

Structural Features

The molecular formula for this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, indicating the presence of methoxy and nitro functional groups that contribute to its unique properties. The structure features an aromatic ring system, which is crucial for its biological interactions.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Potential : Preliminary research indicates that this hydrazone derivative exhibits cytotoxic effects on cancer cell lines. The presence of the nitro group is believed to enhance its ability to induce apoptosis in malignant cells.
  • Urease Inhibition : Similar compounds have shown urease inhibitory activity, which is relevant in treating conditions like urease-related infections and gastric disorders. The IC50 values for related compounds have been reported in the range of 13.33μM13.33\,\mu M to 251.74μM251.74\,\mu M .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited significant growth inhibition at concentrations as low as 50μg/mL50\,\mu g/mL. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50μg/mL50\,\mu g/mL
Escherichia coli75μg/mL75\,\mu g/mL

Case Study 2: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 30μM30\,\mu M, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-73030

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The azomethine group (C=N) is crucial for its biological activity, as it can form coordination complexes with metal ions, which are essential for its antimicrobial and anticancer properties. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both a methoxy group and a nitro group, which impart distinct chemical and biological properties. The methoxy group can participate in various substitution reactions, while the nitro group can undergo reduction to form biologically active intermediates .

Biological Activity

N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Synthesis

The compound's structure features a hydrazone linkage characterized by the azomethine group (C=N), which is pivotal for its biological activity. The presence of both the methoxy and nitro groups enhances its lipophilicity and bioavailability, facilitating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Molecules : The azomethine group can form coordination bonds with metal ions, enhancing its activity against various pathogens.
  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
  • Lipophilicity : The methoxy group increases the compound's ability to penetrate cell membranes, thereby improving its efficacy .

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

In vitro studies showed that this compound inhibits bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Hydrazone derivatives have shown promise in cancer therapy. Studies have reported that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including:

  • MCF-7 Human Breast Cancer Cells : IC50 values indicate potent anticancer activity, suggesting that these compounds may induce apoptosis in cancer cells .
  • Mechanisms of Action : Potential mechanisms include inhibition of topoisomerase enzymes and induction of oxidative stress leading to cancer cell death .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of hydrazone derivatives:

  • Antibacterial Efficacy : A study reported that a series of hydrazone compounds exhibited varying degrees of antibacterial activity, with some derivatives showing MIC values as low as 125 μg/mL against Candida albicans .
  • Anticancer Properties : In vitro assays demonstrated that certain hydrazones could inhibit the proliferation of cancer cells by more than 70%, indicating their potential as lead compounds in drug development .
  • Mechanistic Insights : Research has shown that hydrazones can act as Ca²⁺ scavengers, which may play a role in their anti-inflammatory properties .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Gram-positive/negative bacteria
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatoryPotential Ca²⁺ scavenging mechanism

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O4/c1-22-14-5-3-2-4-12(14)10-16-17-15(19)11-6-8-13(9-7-11)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+

InChI Key

ZKQPPUSNOXLUBB-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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